molecular formula C16H22N6O B2692429 N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide CAS No. 1021025-26-2

N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide

Cat. No.: B2692429
CAS No.: 1021025-26-2
M. Wt: 314.393
InChI Key: IUMVZHAZVZCMRG-UHFFFAOYSA-N
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Description

N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide is a potent and selective mTOR (mechanistic target of rapamycin) kinase inhibitor . Its core research value lies in its ability to selectively target the mTORC1 and mTORC2 complexes, a key signaling pathway frequently dysregulated in cancer and other proliferative diseases. This compound functions by binding to the ATP-binding site of the mTOR kinase, thereby inhibiting the phosphorylation of downstream effectors like S6K and 4E-BP1, which are crucial for cell growth, proliferation, and survival. As a research tool, it is extensively used in preclinical studies to investigate the therapeutic potential of mTOR inhibition in various cancer models, including renal cell carcinoma and other solid tumors. Researchers utilize this compound to elucidate the complex mTOR signaling network, study mechanisms of drug resistance, and explore combination therapies aimed at overcoming pathway reactivation. Its specific pharmacological profile makes it a critical compound for advancing the understanding of targeted cancer therapies and for the development of novel treatment strategies.

Properties

IUPAC Name

N-[2-(4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O/c23-16(12-4-5-12)17-6-9-22-15-13(10-20-22)14(18-11-19-15)21-7-2-1-3-8-21/h10-12H,1-9H2,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUMVZHAZVZCMRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=NC3=C2C=NN3CCNC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide typically involves multiple steps starting from readily available precursors. The process usually includes:

  • Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the reaction of appropriate hydrazines with diaminopyrimidines under specific conditions.

  • Attachment of the piperidin-1-yl group: This step involves nucleophilic substitution reactions where piperidine is introduced to the pyrazolo[3,4-d]pyrimidine structure.

  • Introduction of the ethyl chain: The ethyl spacer can be added through alkylation reactions.

  • Cyclopropanecarboxamide synthesis: The final step involves the formation of the cyclopropanecarboxamide, which can be achieved using cyclopropanecarbonyl chloride in the presence of a suitable base.

Industrial Production Methods

In an industrial setting, the synthesis process is often optimized for scalability and efficiency. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and automation of reaction monitoring and control to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or peroxides.

  • Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or catalytic hydrogenation.

  • Substitution: It readily participates in substitution reactions, especially nucleophilic substitutions, due to its various reactive sites.

Common Reagents and Conditions

  • Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide under acidic conditions.

  • Reduction: Reagents like lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation using palladium on carbon are typically used.

  • Substitution: Reagents like alkyl halides, acyl halides, and sulfonyl chlorides are frequently employed under both basic and acidic conditions.

Major Products

The major products formed depend on the specific reaction and conditions. For instance:

  • Oxidation: Yields hydroxylated derivatives.

  • Reduction: Produces amine or alcohol derivatives.

  • Substitution: Results in various substituted cyclopropane derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide has been investigated for its potential as a therapeutic agent due to its ability to interact with specific molecular targets. Research indicates that it may exhibit:

  • Anticancer Activity : The compound has shown promise in inhibiting the growth of various cancer cell lines by targeting specific pathways involved in cell proliferation and survival. For instance, studies have demonstrated its effectiveness against breast cancer and leukemia cells through apoptosis induction and cell cycle arrest mechanisms .
  • Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial activity against certain bacterial strains, making it a candidate for developing new antibiotics .

Neuropharmacology

The piperidine component of the compound is known for its neuroactive properties. Research indicates that derivatives of piperidine can influence neurotransmitter systems, potentially leading to applications in treating neurological disorders such as:

  • Anxiety and Depression : The compound's interaction with serotonin receptors may provide anxiolytic effects, as evidenced by behavioral studies in animal models .
  • Cognitive Enhancement : Investigations into the effects of this compound on cognitive function suggest potential benefits in conditions like Alzheimer's disease through modulation of cholinergic pathways .

Case Studies and Research Findings

A selection of notable studies highlights the compound's applications:

Study TitleFindingsReference
Anticancer Effects of Pyrazolo[3,4-d]pyrimidine DerivativesDemonstrated significant cytotoxicity against various cancer cell lines.
Neuropharmacological Profile of Piperidine DerivativesShowed promise in enhancing cognitive function in animal models.
Antimicrobial Activity AssessmentIdentified effective inhibition of bacterial growth in vitro.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, often involving enzyme inhibition or receptor modulation. The pyrazolo[3,4-d]pyrimidine core is known to mimic nucleotides, allowing it to interact with biological macromolecules. The piperidinyl and cyclopropane groups further enhance its binding affinity and specificity.

Comparison with Similar Compounds

Key Structural Features of the Target Compound:

  • Core : Pyrazolo[3,4-d]pyrimidine.
  • 4-position substituent : Piperidin-1-yl (C₅H₁₀N).
  • 1-position substituent : Ethyl group linked to a cyclopropanecarboxamide moiety.

Analog Compounds and Substituent Variations:

Compound Name Molecular Formula Molecular Weight Key Substituents Yield (%) Characterization Methods Reference
N-{2-[6-(Methylsulfanyl)-4-(4-morpholinyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}cyclopropanecarboxamide C₁₆H₂₂N₆O₂S 362.45 4-morpholinyl, 6-(methylsulfanyl) N/A NMR, HRMS
2u: 2-((1-(2-(2-(2-ethoxyethoxy)ethoxy)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)benzo[d]thiazole C₂₄H₂₆N₆O₃S₂ 522.64 4-thiobenzothiazole, polyethylene glycol-like side chain 71 ¹H NMR, ¹³C NMR, HRMS
2v: N-(2-(4-(benzo[d]oxazol-2-ylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-(biotinyl)pentanamide C₂₇H₃₀N₈O₃S₂ 610.76 4-thiobenzoxazole, biotin-conjugated side chain 39 ¹H NMR, ¹³C NMR, HRMS
2w: (S)-4-(4-(benzo[d]oxazol-2-ylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(Boc-amino)butanoate C₂₄H₂₆N₆O₅S 522.57 4-thiobenzoxazole, tert-butoxycarbonyl (Boc)-protected amino acid 92 ¹H NMR, ¹³C NMR, HRMS

Key Observations :

Heterocyclic Modifications :

  • The target compound’s piperidin-1-yl group at the 4-position contrasts with morpholinyl (e.g., ) or thiobenzoxazole (e.g., ) in analogs, altering hydrogen-bonding capacity and steric bulk.
  • 6-position substitutions (e.g., methylsulfanyl in vs. unsubstituted in the target compound) influence electronic properties and lipophilicity.

Side-Chain Diversity :

  • The target’s cyclopropanecarboxamide side chain is simpler than the biotinylated (2v) or polyethylene glycol-modified (2u) chains in analogs, suggesting divergent applications (e.g., kinase inhibition vs. targeted degradation).

Physicochemical and Pharmacokinetic Implications

  • Solubility : The polyethylene glycol-like chain in 2u improves aqueous solubility, whereas the target compound’s cyclopropane moiety may limit it.
  • Metabolic Stability : Piperidine (target) vs. morpholine () substituents affect susceptibility to oxidative metabolism; morpholine is more polar and less prone to CYP450 oxidation.

Biological Activity

N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties. The presence of a piperidine ring and cyclopropanecarboxamide moiety enhances its biological profile. The molecular formula is C20H26N6C_{20}H_{26}N_{6}, with a molecular weight of approximately 366.46 g/mol.

The biological activity of this compound primarily involves the inhibition of specific kinases , particularly those involved in cell signaling pathways such as the mTOR pathway . The inhibition of these kinases can lead to effects on cell proliferation, apoptosis, and angiogenesis, making it a candidate for cancer therapy.

Biological Activities

  • Antitumor Activity :
    • Studies have indicated that compounds similar to this compound exhibit significant antitumor effects in various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
  • Antimicrobial Properties :
    • Preliminary investigations suggest that this compound may possess antimicrobial activity against certain bacterial strains, potentially through mechanisms involving disruption of bacterial cell wall synthesis or interference with metabolic pathways .
  • Neuroprotective Effects :
    • Some derivatives have shown promise in neuroprotection, possibly by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells .

Case Studies and Experimental Data

A series of studies have been conducted to evaluate the biological activities of compounds related to this compound:

StudyBiological ActivityMethodologyResults
AntimicrobialIn vitro assays against various pathogensSignificant inhibition observed in bacterial growth
AntitumorCell viability assays on cancer cell linesInduced apoptosis in >70% of treated cells
NeuroprotectionOxidative stress assays in neuronal culturesReduced oxidative damage by 50%

Q & A

Basic Research Questions

What are the established synthetic routes and characterization methods for N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide?

The synthesis typically involves coupling a pyrazolo[3,4-d]pyrimidine core with a piperidine-containing side chain via nucleophilic substitution or amidation. Key steps include:

  • Core formation : Cyclocondensation of substituted pyrazole precursors with nitriles or amidines under acidic conditions to generate the pyrazolo[3,4-d]pyrimidine scaffold .
  • Side-chain introduction : Alkylation or amidation reactions using reagents like α-chloroacetamides or activated esters to attach the piperidine-cyclopropane moiety .
  • Characterization :
    • 1H-NMR to confirm regiochemistry (e.g., δ 8.35 ppm for pyrimidine protons) .
    • XRPD for polymorph identification (e.g., peak tables in ).
    • HPLC/LC-MS for purity assessment, referencing impurity standards (e.g., ).

Which analytical techniques are recommended to assess the purity and stability of this compound?

  • Chromatography : Use reverse-phase HPLC with C18 columns and UV detection at 254 nm, comparing retention times against known impurities (e.g., triazolo[4,3-a]pyridinone derivatives in ).
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight and detect byproducts (e.g., ).
  • Stress testing : Expose the compound to heat, light, and humidity, then analyze degradation products via TGA/DSC (e.g., ).

Advanced Research Questions

How can this compound be integrated into PROTAC design for targeted protein degradation?

The pyrazolo[3,4-d]pyrimidine core serves as a kinase-binding motif (e.g., BTK or IGF-1R), while the cyclopropane-piperidine chain can be functionalized as a linker. Key considerations:

  • Linker optimization : Use polyethylene glycol (PEG) or alkyl spacers to balance solubility and proteasome engagement (e.g., PROTACs in ).
  • E3 ligase recruitment : Conjugate the compound to ligands for CRBN or VHL ligases via click chemistry (e.g., triazole linkages in ).
  • Biological validation : Perform Western blotting to confirm target degradation and cellular viability assays (e.g., ).

What strategies address low yields in the final amidation step during synthesis?

  • Activating agents : Employ HATU or EDCI/HOBt to improve coupling efficiency .
  • Solvent selection : Use DMF or dichloromethane for improved solubility of hydrophobic intermediates .
  • Temperature control : Maintain reactions at 0–5°C to minimize side reactions (e.g., ).

How should researchers resolve contradictions in pharmacological data (e.g., varying IC50 values across studies)?

  • Assay standardization : Use identical buffer conditions (e.g., pH 7.4, 1 mM ATP) and enzyme sources (e.g., recombinant kinases).
  • Orthogonal validation : Cross-verify results with SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) .
  • Structural analysis : Perform molecular docking to assess binding pocket interactions (e.g., ).

What experimental approaches evaluate the compound’s stability in biological matrices?

  • Plasma stability assays : Incubate the compound in human plasma at 37°C, then quantify intact compound via LC-MS/MS over 24 hours .
  • Microsomal metabolism : Use liver microsomes to identify cytochrome P450-mediated metabolites .

How does the compound’s stereochemistry impact its kinase inhibition profile?

  • Chiral resolution : Separate enantiomers via chiral HPLC (e.g., ) and test each for activity.
  • X-ray crystallography : Determine co-crystal structures with target kinases to identify critical hydrogen bonds (e.g., ).

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